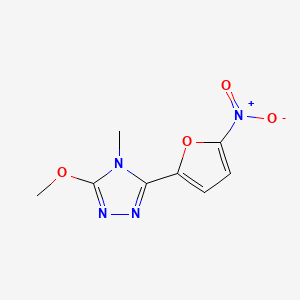
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique structure, which includes a nitrofuryl group, a methoxy group, and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the nitration of ethyl malonate to produce ethyl 2,2-dinitroacetate, which is then condensed with acetaldehyde in the presence of sodium azide (NaN₃) to yield the desired triazole compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitrofuryl group is known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran derivatives, which are known for their antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
4-Amino-5-nitro-1,2,3-triazole: Similar in structure but with an amino group instead of a methoxy group.
Fluconazole: A triazole antifungal drug with a different substitution pattern on the triazole ring
Uniqueness
s-Triazole, 4-methyl-3-methoxy-5-(5-nitro-2-furyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrofuryl group, in particular, enhances its antimicrobial activity compared to other triazole derivatives .
Propriétés
Numéro CAS |
41735-57-3 |
|---|---|
Formule moléculaire |
C8H8N4O4 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
3-methoxy-4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C8H8N4O4/c1-11-7(9-10-8(11)15-2)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3 |
Clé InChI |
KKLWAASLUXMNAA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1OC)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)




![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
